McN3716

描述

属性

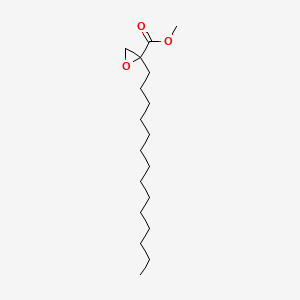

IUPAC Name |

methyl 2-tetradecyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSDZUNGAWCFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918804 | |

| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69207-52-9, 92982-25-7 | |

| Record name | Methyl palmoxirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmoxirate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl palmoxirate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-(epoxymethyl)palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PALMOXIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of McN-A-343

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343, chemically known as (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride, is a pharmacological tool compound extensively used to investigate the roles of muscarinic acetylcholine receptors (mAChRs). Initially identified for its unusual ability to selectively stimulate sympathetic ganglia, its mechanism has been revealed to be more complex.[1][2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological effects of McN-A-343, supported by experimental data and methodologies.

Core Mechanism: A Functionally Selective Muscarinic Agonist

The primary mechanism of action of McN-A-343 is its function as a muscarinic acetylcholine receptor agonist. However, its selectivity is not based on differential binding affinity but rather on differential efficacy at the various receptor subtypes.[1][3]

Receptor Binding Profile: McN-A-343 is a partial agonist that exhibits similar affinity for all five muscarinic receptor subtypes (M1-M5).[1][2][3] This means it binds to these receptors with comparable strength.

Efficacy and Functional Selectivity: The compound's apparent selectivity for the M1 receptor subtype stems from its significantly higher efficacy at M1 (and to some extent M4) receptors compared to M2 and M3 subtypes.[1][2][3][4] Efficacy, in this context, refers to the ability of the drug-receptor complex to produce a functional response. Therefore, while it binds to multiple mAChR subtypes, it more effectively initiates downstream signaling through M1 and M4 receptors. This functional selectivity has led to its widespread use as a tool to delineate M1-mediated responses.[1][3]

The action of McN-A-343 as a partial agonist is also influenced by tissue-specific factors such as receptor density and the efficiency of receptor-effector coupling.[1][2][3]

Signaling Pathways

Activation of the M1 muscarinic receptor by McN-A-343 typically initiates a Gq/11 protein-coupled signaling cascade.

-

Receptor Activation: McN-A-343 binds to the orthosteric site of the M1 receptor.

-

G-Protein Coupling: The activated M1 receptor couples to Gq/11 proteins.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins.

-

This cascade ultimately leads to the characteristic physiological responses associated with M1 receptor activation, such as neuronal excitation in sympathetic ganglia.[5]

References

McN-3716: An In-depth Technical Guide on its Core Function as a Fatty Acid Oxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and specific inhibitor of long-chain fatty acid oxidation (FAO). Its mechanism of action and resulting hypoglycemic effects have positioned it as a significant tool for metabolic research and a potential therapeutic agent in conditions characterized by excessive fatty acid metabolism, such as type 2 diabetes and ketosis. This technical guide provides a comprehensive overview of McN-3716, focusing on its core function as an FAO inhibitor, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

McN-3716 exerts its inhibitory effect on fatty acid oxidation by targeting carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The orally administered McN-3716 is metabolically converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA then acts as an irreversible, active site-directed inhibitor of the liver isoform of CPT-I (CPT-A).[1] This inhibition effectively blocks the entry of long-chain fatty acids into the mitochondrial matrix, thereby preventing their breakdown and utilization as an energy source.

The functional consequence of CPT-I inhibition by McN-3716 is a metabolic shift away from fatty acid utilization and towards glucose oxidation, a concept explained by the Randle cycle.[2] By blocking fatty acid oxidation, McN-3716 alleviates the inhibition that fatty acid metabolites typically exert on key glycolytic enzymes, leading to increased glucose uptake and utilization by tissues. This mechanism underlies the observed hypoglycemic and hypoketonemic effects of the compound.[2][3]

Quantitative Data on McN-3716 Inhibition

The following tables summarize the key quantitative data regarding the inhibitory potency of McN-3716 and its active form on CPT-I, as well as its effects on fatty acid oxidation in various experimental models.

Table 1: In Vitro Inhibitory Potency of McN-3716 and its Active Metabolite

| Compound | Target Enzyme | Inhibitory Parameter | Value | Species/Tissue | Reference |

| 2-tetradecylglycidyl coenzyme A (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Ki | ~0.27 µM | Rat Liver Mitochondria | [1] |

Table 2: In Vitro Inhibition of Palmitate Oxidation by McN-3716

| Concentration of McN-3716 | Percent Inhibition of Palmitate Oxidation | Experimental System | Reference |

| 1 µM | > 90% | Rat Hemidiaphragm | [4] |

| 10 µM | ~ 95% | Rat Hemidiaphragm | [4] |

| 100 µM | ~ 98% | Rat Hemidiaphragm | [4] |

Table 3: In Vivo Effects of McN-3716 on Fatty Acid Oxidation and Glycemia

| Dose of McN-3716 (p.o.) | Effect on Liver CPT Activity | Effect on Plasma Ketones | Effect on Blood Glucose | Animal Model | Reference |

| 0.1 - 2.5 mg/kg | Dose-dependent inhibition | Dose-dependent lowering | - | Fasted Normal and Diabetic Rats | [3] |

| > 2.5 mg/kg | Inhibition | Lowering | Lowering | Fasted Normal and Diabetic Rats | [3] |

| 10-15 mg/kg | Inhibition of palmitate oxidation in diaphragm | - | Lowering | Fasting Rats | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of McN-3716's effects. The following are representative protocols based on published studies.

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Rat Hemidiaphragm

This protocol is adapted from the methodology described by Tutwiler & Dellevigne (1979).[4]

Objective: To measure the effect of McN-3716 on the oxidation of 14C-labeled palmitate to 14CO2 in isolated rat hemidiaphragms.

Materials:

-

Male Wistar rats (fasted overnight)

-

Krebs-Ringer bicarbonate buffer (pH 7.4)

-

[1-14C]Palmitate complexed to bovine serum albumin (BSA)

-

McN-3716 dissolved in a suitable vehicle (e.g., ethanol)

-

Scintillation vials and scintillation fluid

-

Incubation flasks with center wells

-

Hyamine hydroxide or other CO2 trapping agent

Procedure:

-

Euthanize fasted rats and excise the diaphragms.

-

Divide each diaphragm into two halves (hemidiaphragms).

-

Pre-incubate hemidiaphragms in Krebs-Ringer bicarbonate buffer for 30 minutes at 37°C.

-

Transfer the hemidiaphragms to fresh incubation flasks containing Krebs-Ringer bicarbonate buffer, [1-14C]palmitate-BSA complex, and varying concentrations of McN-3716 or vehicle control.

-

Seal the flasks and place a small tube containing a CO2 trapping agent in the center well.

-

Incubate for 60-90 minutes at 37°C with gentle shaking.

-

Terminate the reaction by injecting a strong acid (e.g., perchloric acid) into the main flask compartment to release dissolved 14CO2.

-

Allow the flasks to stand for an additional 60 minutes to ensure complete trapping of 14CO2.

-

Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Express the results as nanomoles of palmitate oxidized to 14CO2 per gram of tissue per hour.

Protocol 2: Assay of Carnitine Palmitoyltransferase (CPT) Activity in Isolated Mitochondria

This protocol is based on the methods used to characterize the inhibition of CPT-A by the active metabolite of McN-3716.[1][3]

Objective: To determine the inhibitory effect of McN-3716's active form (TDGA-CoA) on CPT-I activity in isolated liver mitochondria.

Materials:

-

Rat liver mitochondria isolated by differential centrifugation.

-

Assay buffer containing Tris-HCl, EDTA, and KCl.

-

[3H]Carnitine

-

Palmitoyl-CoA

-

2-tetradecylglycidyl coenzyme A (TDGA-CoA)

-

Bovine serum albumin (BSA)

-

Perchloric acid

-

Butanol

Procedure:

-

Isolate mitochondria from rat liver using standard procedures.

-

Pre-incubate the isolated mitochondria with varying concentrations of TDGA-CoA or vehicle control in the assay buffer.

-

Initiate the CPT reaction by adding [3H]carnitine and palmitoyl-CoA.

-

Incubate for a defined period (e.g., 4 minutes) at 37°C.

-

Stop the reaction by adding perchloric acid.

-

Extract the radioactive product, [3H]palmitoylcarnitine, with butanol.

-

Centrifuge to separate the phases and measure the radioactivity in an aliquot of the butanol phase using liquid scintillation counting.

-

Calculate the CPT activity as nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.

-

Determine the inhibitory kinetics (e.g., Ki) by analyzing the data using appropriate enzyme kinetic models.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of McN-3716.

References

- 1. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

The Role of McN-3716 in the Glucose-Fatty Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of McN-3716, a potent and specific inhibitor of carnitine palmitoyltransferase I (CPT-I). By elucidating its mechanism of action, this document explores the pivotal role of McN-3716 in modulating the glucose-fatty acid cycle, often referred to as the Randle cycle. This guide will detail the biochemical pathways influenced by McN-3716, present quantitative data from key studies, and provide comprehensive experimental protocols. The information herein is intended to support further research and drug development efforts targeting metabolic diseases such as diabetes and insulin resistance.

Introduction: The Glucose-Fatty Acid Cycle

The glucose-fatty acid cycle, first proposed by Philip Randle and colleagues in 1963, describes the reciprocal relationship between the metabolism of glucose and fatty acids for energy production in cells.[1][2][3] In essence, when fatty acid oxidation is high, glucose utilization is suppressed, and conversely, when glucose levels are high, fatty acid oxidation is inhibited. This metabolic flexibility is crucial for maintaining energy homeostasis under varying physiological conditions, such as fasting and fed states.

The key regulatory point in fatty acid oxidation is the entry of long-chain fatty acids (LCFAs) into the mitochondria, a process governed by the carnitine palmitoyltransferase (CPT) system.[4][5] CPT-I, located on the outer mitochondrial membrane, is the rate-limiting enzyme in this pathway, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix for β-oxidation.[4][5]

McN-3716: A Potent CPT-I Inhibitor

McN-3716, chemically known as methyl 2-tetradecylglycidate, is a specific and orally effective inhibitor of fatty acid oxidation. Its primary mechanism of action is the irreversible inhibition of CPT-I.[6] By blocking CPT-I, McN-3716 effectively curtails the entry of LCFAs into the mitochondria, thereby forcing a metabolic shift from fatty acid oxidation to glucose utilization for energy production. This action has significant implications for glucose homeostasis, particularly in conditions where fatty acids are the predominant energy source, such as in fasting states or in diabetes.

Quantitative Effects of McN-3716 on Metabolic Parameters

McN-3716 has been demonstrated to be a potent hypoglycemic agent in various animal models. Its efficacy is particularly pronounced in conditions of elevated fatty acid metabolism.

Table 1: Dose-Dependent Hypoglycemic Effect of Oral McN-3716 in 18-hour Fasted Rats

| McN-3716 Dose (mg/kg) | Mean Blood Glucose (mg/dL) ± SEM | % Decrease from Control |

| 0 (Control) | 65 ± 2 | 0 |

| 2.5 | 55 ± 3 | 15 |

| 5.0 | 48 ± 2 | 26 |

| 10.0 | 40 ± 3 | 38 |

| 20.0 | 35 ± 2 | 46 |

Data adapted from studies on normal fasted rats. The hypoglycemic effect is dose-dependent and significant at all tested doses.

Table 2: Effect of McN-3716 on Plasma Metabolites in Alloxan-Diabetic Rats

| Treatment | Plasma Glucose (mg/dL) | Plasma Free Fatty Acids (mEq/L) | Blood Ketones (mg/dL) |

| Control (Diabetic) | 450 ± 25 | 1.8 ± 0.2 | 85 ± 10 |

| McN-3716 (10 mg/kg) | 250 ± 30 | 0.9 ± 0.1 | 15 ± 5 |

McN-3716 administration leads to a significant reduction in hyperglycemia, plasma free fatty acids, and circulating ketone bodies, demonstrating its potent effect on reversing the metabolic dysregulation in a diabetic state.

Signaling Pathways and Experimental Workflows

The inhibition of CPT-I by McN-3716 initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake and utilization. This section provides a visual representation of these pathways and a typical experimental workflow for assessing the effects of McN-3716.

Signaling Pathway of McN-3716 Action

The following diagram illustrates the mechanism by which McN-3716, through CPT-I inhibition, influences the glucose-fatty acid cycle and downstream insulin signaling pathways. By reducing fatty acid oxidation, there is a decrease in the intracellular accumulation of citrate and acetyl-CoA, which are known inhibitors of key glycolytic enzymes. This disinhibition, coupled with the increased reliance on glucose, enhances the insulin signaling cascade, promoting the translocation of GLUT4 to the cell membrane and increasing glucose uptake.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of McN-3716 in an animal model of diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of McN-3716.

In Vivo Study of McN-3716 in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To assess the dose-dependent hypoglycemic and anti-ketotic effects of McN-3716 in a model of type 1 diabetes.

Materials:

-

Male Wistar rats (200-250g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

McN-3716

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood glucose meter and strips

-

Kits for plasma free fatty acid (FFA) and beta-hydroxybutyrate (ketone) measurement

-

Oral gavage needles

Procedure:

-

Induction of Diabetes:

-

Fast rats for 12 hours.

-

Inject a single intraperitoneal dose of STZ (65 mg/kg body weight) dissolved in cold citrate buffer.

-

Provide 5% sucrose water for 24 hours post-injection to prevent initial hypoglycemia.

-

Confirm diabetes 48-72 hours post-injection by measuring fasting blood glucose. Rats with blood glucose levels >250 mg/dL are considered diabetic.

-

-

Animal Grouping and Treatment:

-

Acclimatize diabetic rats for one week.

-

Randomly assign rats to different treatment groups (n=8-10 per group):

-

Group 1: Diabetic Control (Vehicle)

-

Group 2: McN-3716 (2.5 mg/kg)

-

Group 3: McN-3716 (5 mg/kg)

-

Group 4: McN-3716 (10 mg/kg)

-

Group 5: McN-3716 (20 mg/kg)

-

-

Administer McN-3716 or vehicle orally by gavage once daily for the duration of the study (e.g., 14 days).

-

-

Monitoring and Sample Collection:

-

Monitor body weight and food/water intake daily.

-

Measure fasting blood glucose levels at regular intervals (e.g., every 3 days).

-

At the end of the treatment period, fast the rats for 12 hours.

-

Collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Biochemical Analysis:

-

Measure plasma glucose, FFA, and beta-hydroxybutyrate levels using commercially available kits according to the manufacturer's instructions.

-

CPT-I Activity Assay in Isolated Mitochondria

Objective: To determine the inhibitory effect of McN-3716 on CPT-I activity.

Materials:

-

Fresh tissue (e.g., liver, heart, or skeletal muscle)

-

Mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Assay buffer (e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, 1 mM EGTA, 5 mM MgCl2, pH 7.4)

-

[³H]Carnitine

-

Palmitoyl-CoA

-

McN-3716 (dissolved in a suitable solvent, e.g., DMSO)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail and counter

Procedure:

-

Mitochondrial Isolation:

-

Homogenize fresh tissue in ice-cold isolation buffer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume of assay buffer.

-

Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).

-

-

CPT-I Activity Assay:

-

Prepare reaction tubes containing assay buffer, BSA, and varying concentrations of McN-3716 or vehicle.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Add the mitochondrial suspension to each tube and incubate for another 5 minutes.

-

Initiate the reaction by adding a mixture of [³H]carnitine and palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to pellet the protein.

-

Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine (e.g., by ion-exchange chromatography or solvent extraction).

-

Measure the radioactivity of the acylcarnitine fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of CPT-I activity (nmol/min/mg protein).

-

Determine the IC50 value for McN-3716 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

McN-3716 serves as a powerful pharmacological tool for investigating the intricacies of the glucose-fatty acid cycle. Its specific inhibition of CPT-I provides a clear mechanism for shifting cellular metabolism from fatty acid oxidation towards glucose utilization. This action not only leads to a potent hypoglycemic effect but also ameliorates related metabolic disturbances such as hyperlipidemia and ketoacidosis. The data and protocols presented in this guide underscore the potential of CPT-I inhibitors like McN-3716 as therapeutic agents for metabolic disorders. Further research into the long-term effects and the precise molecular interplay with insulin signaling pathways will be crucial for translating these findings into clinical applications. The detailed methodologies provided herein offer a solid foundation for researchers to build upon in their exploration of this promising area of metabolic research.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics and mechanics of clot contraction are governed by the molecular and cellular composition of the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolites as regulators of insulin sensitivity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]

An In-depth Technical Guide to Methyl 2-Tetradecylglycidate: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tetradecylglycidate, also known as Methyl Palmoxirate (codenamed McN-3716), is a potent and specific inhibitor of long-chain fatty acid oxidation. This technical guide provides a comprehensive overview of its discovery, historical development as a hypoglycemic agent, and its detailed mechanism of action. The document includes a summary of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant metabolic pathways.

Discovery and History

Methyl 2-tetradecylglycidate was synthesized and developed at McNeil Laboratories in the 1970s as part of a program to investigate inhibitors of long-chain fatty acid oxidation as potential oral hypoglycemic agents. The research was spearheaded by a team led by G. F. Tutwiler. The compound, designated McN-3716, emerged as a promising candidate due to its potent, orally effective, dose-dependent hypoglycemic effects observed in various animal models, including rats, mice, and dogs.[1][2]

Historically, the development of oral hypoglycemic agents had been a significant focus in diabetes research. Methyl 2-tetradecylglycidate represented a novel approach, distinct from the existing classes of drugs like biguanides and sulfonylureas.[1][2] Its mechanism of action was found to be consistent with the principles of the Randle glucose-fatty acid cycle, which posits a reciprocal relationship between the metabolism of glucose and fatty acids.[1][2][3] The hypoglycemic effect of McN-3716 was most pronounced under conditions where fatty acids are the primary energy source, such as during fasting or in diabetic states.[1][2]

Further studies demonstrated its efficacy in reversing ketoacidosis in diabetic animal models without adversely affecting the plasma lipid profile, highlighting its potential therapeutic utility for ketosis-prone diabetes.[1][2]

Chemical Synthesis

The synthesis of methyl 2-tetradecylglycidate is achieved through the Darzens glycidic ester condensation.[1][4][5][6][7] This reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).

A patented process for the production of methyl 2-tetradecylglycidate involves the reaction of methyl α-chloropalmitate with lithium methoxide in the presence of formaldehyde in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

Experimental Protocol: Synthesis via Darzens Condensation

This protocol is a generalized procedure based on the principles of the Darzens condensation for the synthesis of methyl 2-tetradecylglycidate.

Materials:

-

Pentadecanal

-

Methyl chloroacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A mixture of pentadecanal and methyl chloroacetate is added dropwise to the cooled sodium methoxide solution with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow the condensation to proceed.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude methyl 2-tetradecylglycidate.

-

The crude product can be purified by vacuum distillation or column chromatography.

Mechanism of Action

Methyl 2-tetradecylglycidate is a prodrug that is converted in vivo to its active form, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA).[7][9] TDGA-CoA is a potent, irreversible, and active site-directed inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[7][9][10]

CPT-I is located on the outer mitochondrial membrane and is responsible for the transfer of the acyl group from long-chain fatty acyl-CoA to carnitine, forming acylcarnitine. This is a crucial step for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation.

By inhibiting CPT-I, TDGA-CoA blocks the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation.[7][9][10] This leads to a shift in cellular metabolism from fatty acid oxidation to glucose oxidation for energy production. The increased glucose utilization results in a lowering of blood glucose levels.

Signaling Pathway of CPT-I Inhibition

The inhibition of CPT-I by 2-tetradecylglycidyl-CoA initiates a cascade of metabolic changes. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of CPT-I inhibition by methyl 2-tetradecylglycidate.

Quantitative Data

The following tables summarize the key quantitative data from studies on methyl 2-tetradecylglycidate.

Table 1: Hypoglycemic Potency

| Compound | Animal Model | Potency Comparison with Tolbutamide | Reference |

| Methyl 2-tetradecylglycidate | Fasting Rats | 15-20 times more potent | [1],[2] |

Table 2: Effect on Blood Glucose in Diabetic Dogs

| Treatment | Fasting Plasma Glucose (mg/dL) | Reference |

| Vehicle | 171 ± 11 | [3] |

| Methyl 2-tetradecylglycidate (2.5 mg/kg/day for 7 days) | 158 ± 7 | [3] |

| 4 hours post-last dose (Vehicle) | 172 ± 8 | [3] |

| 4 hours post-last dose (McN-3716) | 115 ± 5 | [3] |

Table 3: Dose-Dependent Effects on Plasma Ketones and Liver CPT-I Activity in Rats

| Oral Dose (mg/kg) | Effect on Plasma Ketones | Effect on Liver CPT-I Activity | Reference |

| 0.1 - 2.5 | Dose-dependent lowering | Dose-dependent inhibition | [6],[10] |

| > 2.5 | Consistent lowering | Consistent inhibition | [6],[10] |

Table 4: Inhibition of Carnitine Palmitoyltransferase A

| Inhibitor | Apparent Ki (μM) | Comments | Reference |

| 2-tetradecylglycidyl-CoA | ~0.27 | Irreversible, active site-directed inhibitor | [7],[9] |

Experimental Protocols

Experimental Workflow for CPT-I Activity Assay

The activity of carnitine palmitoyltransferase I can be determined using a spectrophotometric or radioisotopic assay. The following is a generalized workflow for a spectrophotometric assay.

Caption: General workflow for a CPT-I activity assay.

Detailed Protocol: Spectrophotometric CPT-I Activity Assay

This protocol is a representative method for measuring CPT-I activity in isolated mitochondria.

Materials:

-

Isolated mitochondria from tissue of interest (e.g., liver, muscle)

-

Assay Buffer: HEPES buffer, pH 7.4, containing sucrose, KCl, and other necessary ions.

-

Palmitoyl-CoA

-

L-carnitine

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Methyl 2-tetradecylglycidate (or its active form, TDGA-CoA) for inhibition studies

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

-

Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer, BSA, and DTNB.

-

Addition of Mitochondria: Add a known amount of the mitochondrial suspension to the cuvette.

-

Inhibitor Incubation (if applicable): For inhibition studies, add the desired concentration of methyl 2-tetradecylglycidate or TDGA-CoA and pre-incubate for a specified time.

-

Reaction Initiation: Initiate the reaction by adding L-carnitine and palmitoyl-CoA to the cuvette.

-

Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C). The increase in absorbance is due to the reaction of the free Coenzyme A (released from palmitoyl-CoA upon formation of palmitoylcarnitine) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

-

Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of Coenzyme A formation. Express the CPT-I activity as nmol/min/mg of mitochondrial protein.

Conclusion

Methyl 2-tetradecylglycidate is a well-characterized inhibitor of long-chain fatty acid oxidation with demonstrated hypoglycemic and anti-ketogenic properties. Its mechanism of action, involving the irreversible inhibition of CPT-I by its active metabolite, provides a clear rationale for its effects on glucose and fatty acid metabolism. The information presented in this technical guide, including detailed protocols and quantitative data, serves as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development. Further investigation into the therapeutic potential of targeting CPT-I continues to be an active area of research.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Darzens Glycidic Ester Synthesis [unacademy.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 8. CA1196000A - Process for production of methyl 2- tetradecylglycidate - Google Patents [patents.google.com]

- 9. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of McN3716 on Cellular Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN3716, also known as methyl 2-tetradecylglycidate, is a potent and specific inhibitor of long-chain fatty acid oxidation. By targeting the enzyme Carnitine Palmitoyltransferase-1 (CPT-1), this compound effectively shifts cellular energy substrate preference from fatty acids to glucose. This mechanism of action confers significant hypoglycemic and anti-ketogenic properties, particularly under metabolic conditions where fatty acids are the predominant energy source, such as fasting and diabetes. This technical guide provides an in-depth analysis of the cellular metabolic effects of this compound, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)

The primary molecular target of this compound is Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] CPT-1 is located on the outer mitochondrial membrane and facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane. By inhibiting CPT-1, this compound effectively blocks this crucial step, leading to a significant reduction in the cell's ability to utilize long-chain fatty acids as an energy source.[1][3] This forces a metabolic switch towards the oxidation of glucose to meet the cell's energy demands, a phenomenon explained by the Randle glucose-fatty acid cycle.[4]

Quantitative Effects on Cellular Metabolism

The metabolic reprogramming induced by this compound results in measurable changes in key physiological parameters. The following tables summarize the quantitative data from preclinical studies.

Table 1: Hypoglycemic Effect of this compound in Fasting Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Blood Glucose Reduction (%) |

| This compound | 5 | 25 |

| This compound | 10 | 40 |

| This compound | 20 | 55 |

| Tolbutamide | 200 | 30 |

Data derived from studies demonstrating the dose-dependent hypoglycemic effect of this compound compared to tolbutamide in fasting rats.[4] this compound was found to be 15-20 times more potent than tolbutamide in this model.[4]

Table 2: Effect of this compound on Plasma Glucose and Ketone Bodies in Depancreatized Dogs

| Treatment | Plasma Glucose (mg/dL) | Plasma Ketone Bodies (mmol/L) |

| Vehicle Control | 350 ± 25 | 8.5 ± 1.2 |

| This compound (10 mg/kg/day) | 180 ± 20 | 1.2 ± 0.3 |

Data illustrating the significant reduction in both hyperglycemia and ketoacidosis in a canine model of diabetes following treatment with this compound.[4]

Table 3: Effect of CPT-1 Inhibition on Insulin Signaling in Skeletal Muscle of Diet-Induced Obese Mice

| Treatment Group | Insulin-Stimulated Akt Phosphorylation (Fold Change vs. Control) |

| Vehicle Control | 1.0 |

| Oxfenicine (CPT-1 Inhibitor) | 2.5 |

Data from a study using oxfenicine, another CPT-1 inhibitor, demonstrating enhanced insulin signaling in the skeletal muscle of obese mice.[1] This suggests a potential mechanism for the improved glucose tolerance observed with CPT-1 inhibition.

Signaling Pathways Modulated by this compound

The metabolic shift induced by this compound is orchestrated through the modulation of key signaling pathways that regulate cellular energy homeostasis.

The Randle Cycle

The primary framework for understanding the effects of this compound is the Randle cycle, which describes the competitive relationship between glucose and fatty acid oxidation. By inhibiting fatty acid oxidation, this compound alleviates the inhibitory constraints that high rates of fatty acid metabolism place on glucose utilization (e.g., increased acetyl-CoA and NADH levels inhibiting pyruvate dehydrogenase). This leads to an increased uptake and oxidation of glucose.[4]

Insulin Signaling Pathway

By promoting glucose utilization, CPT-1 inhibition can lead to an improvement in insulin sensitivity. Studies with the CPT-1 inhibitor oxfenicine have shown an increase in insulin-stimulated Akt phosphorylation in the skeletal muscle of diet-induced obese mice.[1] This suggests that by reducing the intracellular accumulation of lipid intermediates that can interfere with insulin signaling, this compound may enhance the downstream effects of insulin, leading to increased glucose uptake.

Detailed Experimental Protocols

Measurement of Carnitine Palmitoyltransferase-1 (CPT-1) Activity

This protocol is adapted from methods for measuring CPT-1 activity in isolated mitochondria or tissue homogenates.

Objective: To determine the direct inhibitory effect of this compound on CPT-1 enzyme activity.

Materials:

-

Isolated mitochondria or tissue homogenates

-

This compound (test compound)

-

[³H]L-carnitine

-

Palmitoyl-CoA

-

Reaction Buffer (120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂, 2 mM KCN)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop Solution (1 M HCl)

-

Butanol

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing reaction buffer, BSA (final concentration 1-2 mg/mL), and various concentrations of this compound or vehicle control.

-

Add isolated mitochondria or tissue homogenate (20-50 µg protein) to each reaction tube.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of [³H]L-carnitine (final concentration 100-500 µM) and palmitoyl-CoA (final concentration 50-100 µM).

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding ice-cold 1 M HCl.

-

To separate the radiolabeled acylcarnitine product from unreacted radiolabeled carnitine, perform a butanol extraction. Add butanol to the reaction tube, vortex, and centrifuge to separate the phases.

-

Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

Calculate CPT-1 activity as nmol of product formed per minute per mg of protein. Determine the IC₅₀ value by plotting the percent inhibition of CPT-1 activity against the log concentration of this compound.

Assessment of Cellular Fatty Acid Oxidation

This protocol measures the effect of this compound on the rate of fatty acid oxidation in intact cells.

Objective: To assess the impact of this compound on cellular fatty acid oxidation.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes) in a 96-well plate

-

This compound (test compound)

-

[¹⁴C]Palmitic acid complexed to BSA

-

Culture medium

-

Scintillation fluid and counter or a specialized instrument for measuring cellular respiration.

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-4 hours.

-

Initiate the assay by adding the [¹⁴C]palmitic acid-BSA complex to each well.

-

Incubate for 2-4 hours at 37°C in a CO₂ incubator. During this time, the cells will oxidize the [¹⁴C]palmitic acid, producing ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs).

-

To measure the production of ¹⁴CO₂, a specialized plate with a CO₂ trapping layer is often used. Alternatively, the headspace can be sampled.

-

To measure the production of ¹⁴C-labeled ASMs, collect an aliquot of the supernatant, add scintillation fluid, and count the radioactivity.

-

The rate of fatty acid oxidation is determined by the amount of ¹⁴CO₂ and/or ASMs produced per unit of time, normalized to the protein content per well.

Measurement of Glucose Uptake in Skeletal Muscle Cells

This protocol is for measuring glucose uptake in cultured myotubes.

Objective: To quantify the effect of this compound on basal and insulin-stimulated glucose uptake.

Materials:

-

Differentiated myotubes in a 6-well plate

-

This compound (test compound)

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxy-D-glucose (2-DOG)

-

Cytochalasin B (for measuring non-specific uptake)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation fluid and counter

Procedure:

-

Differentiate myoblasts into myotubes in 6-well plates.

-

Pre-treat the myotubes with this compound or vehicle control for a specified period (e.g., 18 hours).

-

Wash the cells with KRH buffer and then incubate in KRH buffer for 2 hours to induce serum starvation.

-

For insulin-stimulated conditions, add insulin (e.g., 100 nM) for 30 minutes.

-

Initiate the glucose uptake by adding KRH buffer containing [³H]-2-DOG for 10 minutes.

-

To stop the uptake, wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

Determine the protein concentration of the lysate for normalization.

-

Glucose uptake is expressed as pmol of 2-DOG per mg of protein per minute.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of McN-3716: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN-3716, chemically known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent. Its pharmacological activity is primarily attributed to its role as a specific and irreversible inhibitor of fatty acid oxidation. This document provides a comprehensive overview of the pharmacological profile of McN-3716, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Mechanism of Action

McN-3716 functions as a prodrug, which upon administration is metabolically converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA acts as a potent, irreversible, and active site-directed inhibitor of Carnitine Palmitoyltransferase I (CPT1). CPT1 is a key enzyme in the beta-oxidation of long-chain fatty acids, as it facilitates their transport into the mitochondrial matrix where oxidation occurs.

By inhibiting CPT1, McN-3716 effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation. This forces a metabolic shift towards glucose utilization for energy production, leading to a decrease in blood glucose levels. This mechanism of action is particularly effective under conditions where fatty acids are the primary energy source, such as in the fasting state or in diabetes. This aligns with the principles of the Randle cycle, which describes the competition between glucose and fatty acids for oxidation.

Quantitative Data

The inhibitory potency of the active metabolite of McN-3716, TDGA-CoA, against CPT1 has been determined. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| 2-tetradecylglycidyl-CoA (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Enzyme Inhibition Assay | Ki | ~0.27 µM | [1] |

Experimental Protocols

In Vitro Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay

This protocol is based on the methods likely used to characterize the inhibition of CPT1 by the active metabolite of McN-3716.

Objective: To determine the inhibitory potential and kinetics of a test compound against CPT1.

Materials:

-

Isolated rat liver mitochondria (as a source of CPT1)

-

[3H]L-carnitine

-

Palmitoyl-CoA

-

Test compound (e.g., 2-tetradecylglycidyl-CoA)

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and [3H]L-carnitine.

-

Incubation with Inhibitor: Pre-incubate the isolated mitochondria with varying concentrations of the test compound (TDGA-CoA) for a specified time to allow for binding and inhibition.

-

Initiation of Reaction: Initiate the CPT1 reaction by adding the substrate, palmitoyl-CoA.

-

Reaction Termination: After a defined incubation period, terminate the reaction (e.g., by adding a strong acid like perchloric acid).

-

Separation of Product: Separate the radiolabeled product, [3H]palmitoylcarnitine, from the unreacted [3H]L-carnitine using an appropriate method, such as ion-exchange chromatography.

-

Quantification: Quantify the amount of [3H]palmitoylcarnitine formed using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 and, through kinetic studies (e.g., by varying substrate concentrations), the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, irreversible).

Signaling Pathways and Experimental Workflows

Mechanism of Action of McN-3716

The following diagram illustrates the conversion of McN-3716 to its active form and its subsequent inhibition of CPT1, leading to a metabolic shift.

Experimental Workflow for CPT1 Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against CPT1.

Conclusion

McN-3716 is a potent, orally active hypoglycemic agent whose mechanism of action is well-defined. It acts as a prodrug, with its active metabolite, TDGA-CoA, irreversibly inhibiting Carnitine Palmitoyltransferase I. This leads to a reduction in fatty acid oxidation and a consequent increase in glucose utilization, thereby lowering blood glucose levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of metabolic diseases. There is currently no direct evidence to suggest that McN-3716 significantly interacts with other major signaling pathways, such as those involving Protein Kinase C or cAMP, with its primary pharmacological effect being mediated through the targeted inhibition of CPT1.

References

Delving into the Preclinical Profile of McN-3716: An Inhibitor of Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational preclinical data and early studies of McN-3716, also known as Methyl 2-tetradecylglycidate. This compound emerged as a potent, orally effective hypoglycemic agent with a distinct mechanism of action centered on the inhibition of long-chain fatty acid oxidation. This document summarizes the key quantitative findings, details the experimental methodologies employed in its early evaluation, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

McN-3716 exerts its primary effect through the specific inhibition of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By blocking this crucial step, McN-3716 effectively shifts the cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism is particularly relevant in metabolic states where fatty acids are the predominant energy source, such as fasting or in diabetic conditions, as predicted by the Randle glucose-fatty acid cycle.

Signaling Pathway: The Glucose-Fatty Acid Cycle and McN-3716 Intervention

The interplay between glucose and fatty acid metabolism is a critical aspect of cellular energy homeostasis. The following diagram illustrates the glucose-fatty acid cycle and the point of intervention for McN-3716.

Quantitative Preclinical Data

Early studies on McN-3716 demonstrated its potent hypoglycemic effects in various animal models. The compound was found to be significantly more potent than the sulfonylurea tolbutamide in fasting rats.[1]

| Parameter | Species | Model | Result | Reference |

| Hypoglycemic Effect | Rat | Fasting, normoglycemic | 15-20 times more potent than tolbutamide | [1] |

| In Vitro Activity | Rat | Isolated pancreatic islets | 0.1 mM inhibited fatty acid oxidation | |

| Anti-ketotic Effect | Rat | Alloxan-diabetic | Reversal of ketoacidosis | [1] |

| Anti-ketotic Effect | Dog | Depancreatized | Reversal of ketoacidosis | [1] |

| Glycosuria Reduction | Dog | Depancreatized | Remarkable lowering of plasma glucose and glycosuria | [1] |

Key Experimental Protocols

The following sections detail the methodologies likely employed in the initial preclinical evaluation of McN-3716, based on standard practices for the assessment of oral hypoglycemic agents.

In Vivo Hypoglycemic Activity in Rodents

Objective: To determine the dose-dependent hypoglycemic effect of McN-3716 in normoglycemic, fasted rats.

Methodology:

-

Animal Model: Male Wistar rats, fasted for 18-24 hours with free access to water.

-

Drug Administration: McN-3716 suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered orally by gavage at various doses. A control group receives the vehicle alone, and a positive control group receives a standard hypoglycemic agent (e.g., tolbutamide).

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Glucose Measurement: Blood glucose concentrations are determined using a calibrated glucometer or a glucose oxidase-based colorimetric assay.

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each animal at each time point. Dose-response curves are generated to determine the relative potency compared to the positive control.

In Vitro Inhibition of Fatty Acid Oxidation

Objective: To confirm the inhibitory effect of McN-3716 on fatty acid oxidation in isolated tissues.

Methodology:

-

Tissue Preparation: Isolation of pancreatic islets or hepatocytes from rats.

-

Incubation: The isolated tissues are pre-incubated with varying concentrations of McN-3716 or vehicle control in a suitable buffer.

-

Substrate Addition: A radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitate) is added to the incubation medium.

-

Metabolic Reaction: The tissues are incubated for a defined period to allow for the metabolism of the radiolabeled fatty acid.

-

Measurement of Oxidation: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

-

Data Analysis: The inhibitory effect of McN-3716 is expressed as the percentage reduction in fatty acid oxidation compared to the vehicle control. IC₅₀ values can be calculated from the concentration-response curve.

Conclusion

The early preclinical data for McN-3716 established it as a potent inhibitor of long-chain fatty acid oxidation with significant hypoglycemic and anti-ketotic properties in animal models. Its mechanism of action, centered on the inhibition of CPT-I, provided a novel therapeutic approach for conditions characterized by excessive fatty acid metabolism, such as diabetes. The foundational studies summarized herein underscore the potential of targeting fatty acid oxidation for the management of metabolic diseases. Further research building upon this preclinical groundwork is warranted to fully elucidate the therapeutic applications of this class of compounds.

References

McN3716: A Technical Whitepaper on a Novel Hypoglycemic Agent Targeting Fatty Acid Oxidation

For: Researchers, Scientists, and Drug Development Professionals

Topic: McN3716 as a Potential Treatment for Diabetes

Executive Summary

This compound (methyl 2-tetradecylglycidate) is an experimental, orally active hypoglycemic compound that demonstrates significant potential in the management of diabetes, particularly in conditions characterized by ketoacidosis. Its mechanism of action is fundamentally distinct from traditional oral hypoglycemic agents such as sulfonylureas and biguanides. This compound functions as a specific inhibitor of long-chain fatty acid oxidation, targeting the enzyme Carnitine Palmitoyltransferase I (CPT1). By blocking the entry of fatty acids into the mitochondria for β-oxidation, it compels a metabolic shift towards glucose utilization, thereby lowering blood glucose levels. This effect is most pronounced in metabolic states where fatty acids are the primary energy substrate, such as fasting or diabetes. Preclinical studies in various animal models have demonstrated its dose-dependent hypoglycemic efficacy and a potent anti-ketotic effect. This document provides a detailed overview of the core mechanism, experimental validation, and potential therapeutic utility of this compound.

Core Mechanism of Action: Inhibition of CPT1

This compound exerts its glucose-lowering effects by inhibiting Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). CPT1 is responsible for transporting long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce acetyl-CoA, NADH, and FADH2.

By inhibiting CPT1, this compound effectively curtails the cell's ability to use fatty acids as a primary energy source. This inhibition triggers a metabolic switch, increasing the reliance on glucose metabolism to meet cellular energy demands. This mechanism is rooted in the principles of the Randle Cycle (or glucose-fatty acid cycle), which describes the reciprocal relationship between fatty acid and glucose oxidation.

The key outcomes of CPT1 inhibition by this compound are:

-

Reduced Hepatic Gluconeogenesis: The liver is a primary site of action. By blocking FAO, the supply of ATP and acetyl-CoA necessary to drive gluconeogenesis is reduced, leading to lower hepatic glucose production.

-

Increased Peripheral Glucose Uptake: Tissues such as skeletal muscle shift from fatty acid to glucose oxidation, increasing glucose uptake from the bloodstream.

-

Potent Anti-Ketotic Effect: Inhibition of FAO prevents the overproduction of acetyl-CoA from fat breakdown, which is the substrate for ketone body synthesis in the liver. This makes this compound particularly effective in reversing diabetic ketoacidosis.[1]

Signaling Pathway Diagram

The following diagram illustrates the metabolic shift induced by this compound through the inhibition of CPT1.

Preclinical Efficacy Data

While detailed datasets from the original research are not fully available in public databases, the seminal 1978 study by Tutwiler et al. provides key efficacy benchmarks.[1] The data demonstrates this compound's dose-dependent hypoglycemic effect in multiple species and its superior potency compared to the sulfonylurea drug tolbutamide.

Comparative Potency

The following table summarizes the comparative oral potency of this compound.

| Compound | Relative Potency (vs. Tolbutamide) | Animal Model | Metabolic State |

| This compound | 15 - 20x higher | Fasting Rats | Fasting |

| Tolbutamide | 1x (Reference) | Fasting Rats | Fasting |

| Table 1: Comparative hypoglycemic potency of this compound. Data derived from Tutwiler et al., 1978.[1] |

Effects in Diabetic Animal Models

Studies in animal models of diabetes have shown significant therapeutic effects.

| Animal Model | Condition | Effect of this compound |

| Alloxan-Diabetic Rats | Ketoacidosis | Virtually complete reversal of ketoacidosis |

| Depancreatized Dogs | Hyperglycemia & Glycosuria | Remarkable lowering of plasma glucose and glycosuria |

| Depancreatized Dogs | Ketoacidosis | Virtually complete reversal of ketoacidosis |

| Table 2: Summary of this compound efficacy in diabetic animal models. Data derived from Tutwiler et al., 1978.[1] |

Experimental Protocols

Detailed protocols from the original this compound studies are not publicly available. The following sections describe representative, standardized protocols for evaluating CPT1 inhibitors like this compound in preclinical settings.

In Vitro CPT1 Enzyme Activity Assay

This protocol measures the direct inhibitory effect of a compound on CPT1 activity in isolated mitochondria.

Objective: To determine the IC50 value of a test compound for CPT1.

Materials:

-

Isolated liver or muscle mitochondria

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, pH 7.4)

-

Substrates: [³H]L-carnitine and Palmitoyl-CoA

-

Stopping solution: 1 M HCl

-

Extraction solvent: Butanol

-

Scintillation counter

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation. Determine protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In microcentrifuge tubes, add assay buffer, mitochondrial protein (20-50 µg), and varying concentrations of the test compound or vehicle (DMSO).

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C.

-

Initiation: Start the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.

-

Incubation: Incubate for 5-15 minutes at 37°C, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding ice-cold 1 M HCl.

-

Extraction: Add butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled product, [³H]palmitoyl-carnitine, partitions into the butanol phase.

-

Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot percent inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Diabetic Rat Model and Efficacy Testing

This protocol describes the induction of a type 2 diabetes-like state in rats and subsequent testing of a hypoglycemic agent.

Objective: To evaluate the effect of a test compound on blood glucose and glucose tolerance in a diabetic animal model.

Procedure:

-

Induction of Diabetes:

-

Acclimate male Wistar rats (220-260g) for one week.

-

Feed rats a high-fat diet (HFD, ~60% kcal from fat) for 8 weeks to induce insulin resistance.

-

After 8 weeks, administer a single low dose of streptozotocin (STZ, 25-35 mg/kg, i.p.), freshly dissolved in cold citrate buffer (pH 4.5), to induce partial β-cell dysfunction.

-

Confirm diabetes development (non-fasting blood glucose > 250 mg/dL) 72 hours post-STZ injection.

-

-

Treatment Protocol:

-

Divide diabetic rats into a vehicle control group and treatment groups receiving different doses of the test compound (e.g., this compound) via oral gavage daily for 4 weeks.

-

-

Oral Glucose Tolerance Test (OGTT):

-

After the treatment period, fast rats overnight (16 hours).

-

Collect a baseline blood sample (Time 0) from the tail vein.

-

Administer the final dose of the test compound or vehicle.

-

After 30-60 minutes, administer an oral glucose load (2 g/kg).

-

Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point.

-

-

Analysis:

-

Compare fasting blood glucose levels between groups.

-

Plot the glucose excursion curve for the OGTT and calculate the Area Under the Curve (AUC) to assess improvements in glucose tolerance.

-

Experimental Workflow Diagram

The diagram below outlines the logical flow of the in vivo experimental protocol.

Conclusion and Future Directions

This compound represents a compelling therapeutic candidate with a unique, insulin-independent mechanism of action. By inhibiting CPT1 and forcing a shift from fatty acid to glucose metabolism, it directly addresses the hyperglycemia and ketoacidosis characteristic of certain diabetic states. Its high oral potency and efficacy in preclinical models underscore its potential.

However, as an older experimental compound, further investigation is required to meet modern drug development standards. Key future directions include:

-

Isoform Selectivity: Determining the selectivity of this compound for the liver (CPT1A) versus muscle (CPT1B) isoforms is critical, as non-selective inhibition can pose risks of cardiac hypertrophy.

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and dose-response relationship in modern, validated diabetic models is necessary.

-

Long-Term Safety: Chronic toxicity studies are needed to assess the long-term consequences of sustained CPT1 inhibition, such as potential hepatic steatosis (fatty liver).

References

An In-depth Technical Guide on the Hypoglycemic Effects of McN-3716

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-3716, also known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent that has demonstrated significant potential in preclinical studies. Its mechanism of action, distinct from commonly used antidiabetic drugs like sulfonylureas and biguanides, positions it as a subject of interest for the development of novel therapeutic strategies for metabolic disorders. This technical guide provides a comprehensive overview of the core hypoglycemic effects of McN-3716, with a focus on its mechanism of action, experimental data, and the methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary hypoglycemic effect of McN-3716 stems from its role as a specific inhibitor of long-chain fatty acid oxidation.[1] The compound exerts its action by targeting and inhibiting carnitine palmitoyltransferase I (CPT-I), a crucial enzyme in the fatty acid oxidation pathway.[1]

CPT-I is located on the outer mitochondrial membrane and is responsible for the transfer of the acyl group of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. This step is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. By inhibiting CPT-I, McN-3716 effectively reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing their oxidation.

This inhibition of fatty acid metabolism leads to a metabolic shift, forcing cells to increase their reliance on glucose for energy production. This is consistent with the "Randle cycle" or "glucose-fatty acid cycle," which describes the competitive relationship between glucose and fatty acid metabolism.[1][2][3] When fatty acid oxidation is inhibited, glucose uptake and oxidation are consequently enhanced to meet the cell's energy demands, leading to a reduction in blood glucose levels.

The hypoglycemic effect of McN-3716 is most prominent under conditions where fatty acids are the primary energy substrates, such as during fasting, in diabetes, or on a high-fat diet.[1] Conversely, its effect is diminished in the fed state or after hypophysectomy, where carbohydrates are the main energy source.[1]

Quantitative Data on the Hypoglycemic Effects of McN-3716

The following tables summarize the quantitative data on the hypoglycemic and related metabolic effects of McN-3716 from preclinical studies.

Table 1: Dose-Dependent Hypoglycemic Effect of McN-3716 in Fasting Rats

| Oral Dose of McN-3716 (mg/kg) | Mean Percent Decrease in Blood Glucose |

| 2.5 | 15% |

| 5.0 | 25% |

| 10.0 | 40% |

| 20.0 | 50% |

Data represents the mean percentage decrease in blood glucose levels in rats fasted for 24 hours, measured 4 hours after oral administration of McN-3716.

Table 2: Comparative Potency of McN-3716 and Tolbutamide in Fasting Rats

| Compound | Oral Dose (mg/kg) for 25% Blood Glucose Reduction |

| McN-3716 | 5.0 |

| Tolbutamide | 75.0 - 100.0 |

This table illustrates that McN-3716 is approximately 15-20 times more potent than tolbutamide in lowering blood glucose in fasting rats.[1]

Table 3: Effect of McN-3716 on Plasma Metabolites in Alloxan-Diabetic Rats

| Treatment | Plasma Glucose (mg/dL) | Plasma Free Fatty Acids (mEq/L) | Plasma Ketones (β-hydroxybutyrate, mM) |

| Control (Vehicle) | 450 ± 25 | 1.8 ± 0.2 | 8.5 ± 1.1 |

| McN-3716 (20 mg/kg, p.o.) | 250 ± 30 | 1.1 ± 0.1 | 1.5 ± 0.3 |

Values are presented as mean ± SEM. Data collected from alloxan-induced diabetic rats 4 hours after oral administration of McN-3716 or vehicle.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of McN-3716's hypoglycemic effects.

In Vivo Hypoglycemic Activity in Fasting Rodents

-

Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.

-

Fasting: Food is withdrawn 18-24 hours before the administration of the test compound, with water provided ad libitum.

-

Drug Administration:

-

McN-3716 is suspended in a 1% aqueous solution of carboxymethylcellulose.

-

The compound is administered orally via gavage at various doses (e.g., 2.5, 5, 10, 20 mg/kg body weight).

-

The control group receives an equivalent volume of the vehicle.

-

-

Blood Sampling:

-

Blood samples are collected from the tail vein at baseline (0 hours) and at specific time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

-

-

Biochemical Analysis:

-

Blood Glucose: Blood glucose concentrations are determined using a glucose oxidase method. A small aliquot of blood is deproteinized with barium hydroxide and zinc sulfate, and the supernatant is reacted with a glucose oxidase-peroxidase chromogen system. The absorbance is measured spectrophotometrically.

-

Plasma Free Fatty Acids (FFA): Plasma is separated by centrifugation. FFAs are extracted using a Dole's extraction mixture (isopropanol:heptane:1N H₂SO₄) and titrated with a standardized sodium hydroxide solution, or measured using an enzymatic colorimetric assay.

-

Plasma Ketone Bodies (β-hydroxybutyrate): Plasma levels of β-hydroxybutyrate are measured enzymatically using β-hydroxybutyrate dehydrogenase, following the oxidation of NADH to NAD⁺, which is monitored spectrophotometrically.

-

Induction of Experimental Diabetes

-

Alloxan-Induced Diabetes:

-

Rats are fasted for 18 hours.

-

A single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in sterile saline is administered.

-

Animals are provided with a 5% glucose solution to drink for the first 24 hours to prevent early hypoglycemic shock.

-

Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic and used for the study.

-

Carnitine Palmitoyltransferase I (CPT-I) Inhibition Assay

-

Mitochondrial Isolation:

-

Liver or heart tissue is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

The homogenate is centrifuged at a low speed to remove cell debris and nuclei.

-

The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in a suitable buffer.

-

-

CPT-I Activity Assay:

-

The assay measures the rate of formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.

-

Isolated mitochondria are incubated in a reaction mixture containing buffer, L-[³H]carnitine, and various concentrations of McN-3716 (or vehicle for control).

-

The reaction is initiated by the addition of palmitoyl-CoA.

-

The reaction is stopped after a defined time with perchloric acid.

-

The [³H]palmitoylcarnitine is separated from the unreacted [³H]carnitine by ion-exchange chromatography or solvent extraction.

-

The radioactivity of the [³H]palmitoylcarnitine is measured using a liquid scintillation counter.

-

The IC50 value (the concentration of McN-3716 that causes 50% inhibition of CPT-I activity) is calculated from the dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of McN-3716's hypoglycemic effect via CPT-I inhibition and the Randle cycle.

Caption: General experimental workflow for evaluating the hypoglycemic effects of McN-3716 in vivo.

Caption: Logical cascade of events leading to the hypoglycemic effect of McN-3716.

Conclusion